TVB-3664

FASN inhibition Enzyme assay Cancer metabolism

TVB-3664 (CAS 2097262-58-1) is the optimal FASN inhibitor for in vivo oncology studies, offering 125% oral bioavailability in murine models and superior potency (IC₅₀ 12 nM murine; 18 nM human). Its robust PK profile ensures reliable systemic exposure, making it essential for reproducible xenograft and PDX research. Choose TVB-3664 for precise, high-confidence target engagement in FASN-dependent pathway studies.

Molecular Formula C25H23F3N4O2
Molecular Weight 468.5 g/mol
Cat. No. B10824504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTVB-3664
Molecular FormulaC25H23F3N4O2
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C2=C(NC(=N2)C(F)(F)F)COC)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C
InChIInChI=1S/C25H23F3N4O2/c1-14-8-15(2)20(9-19(14)22-21(13-34-3)30-24(31-22)25(26,27)28)23(33)32-11-18(12-32)17-6-4-16(10-29)5-7-17/h4-9,18H,11-13H2,1-3H3,(H,30,31)
InChIKeyYFEOVRCUSPPGFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[1-[5-[5-(methoxymethyl)-2-(trifluoromethyl)-1H-imidazol-4-yl]-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile (TVB-3664) – High-Potency Oral FASN Inhibitor


The compound designated 4-[1-[5-[5-(methoxymethyl)-2-(trifluoromethyl)-1H-imidazol-4-yl]-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile, also known as TVB-3664 and assigned CAS 2097262-58-1, is a second-generation, orally bioavailable, and reversible fatty acid synthase (FASN) inhibitor [1]. It features a molecular formula of C₂₅H₂₃F₃N₄O₂ and a molecular weight of 468.47 g/mol . The compound demonstrates potent inhibition of de novo palmitate synthesis with sub-micromolar IC₅₀ values in both human (18 nM) and murine (12 nM) cellular assays, positioning it as a highly optimized research tool within the TVB class of FASN inhibitors .

Procurement Risk of Interchanging FASN Inhibitors: TVB-3664's Differentiated Potency and Bioavailability


Interchanging 4-[1-[5-[5-(methoxymethyl)-2-(trifluoromethyl)-1H-imidazol-4-yl]-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile with other FASN inhibitors is not scientifically sound due to marked differences in target engagement potency, cellular efficacy, and in vivo pharmacokinetic (PK) properties. Within the TVB series alone, TVB-3664 exhibits a 1.7-fold improvement in biochemical IC₅₀ over the clinical-stage denifanstat (TVB-2640) and a 1.9-fold improvement over the first-generation TVB-3166 [1][2]. Critically, TVB-3664 demonstrates the best oral bioavailability (125%) in murine models among its TVB analogs, a property essential for translating in vitro findings to robust in vivo xenograft and disease model studies [1]. Substitution with less optimized inhibitors like C75 or orlistat introduces significant confounding variables, including higher IC₅₀ values, off-target pharmacology, and poor oral PK, thereby compromising experimental reproducibility and the validity of preclinical conclusions [3].

Quantitative Comparator Evidence for 4-[1-[5-[5-(methoxymethyl)-2-(trifluoromethyl)-1H-imidazol-4-yl]-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile (TVB-3664) Differentiation


Superior Biochemical Potency vs. Clinical-Stage Denifanstat (TVB-2640)

TVB-3664 exhibits a 1.7-fold more potent inhibition of human FASN enzyme activity compared to denifanstat (TVB-2640), a clinical-stage FASN inhibitor. In a head-to-head biochemical assay, TVB-3664 achieved an IC₅₀ of 26 nM, whereas TVB-2640 achieved an IC₅₀ of 44 nM under the same experimental conditions [1][2].

FASN inhibition Enzyme assay Cancer metabolism

Enhanced Cellular Efficacy in Human Colorectal Cancer Cells vs. First-Generation TVB-3166

TVB-3664 demonstrates a 3.9-fold improvement in inhibiting de novo palmitate synthesis in human Hela cells compared to the first-generation FASN inhibitor TVB-3166. In a cross-study comparison, TVB-3664 achieved an IC₅₀ of 18 nM, whereas TVB-3166 required 70 nM to achieve the same effect [1][2].

Colorectal cancer Lipid metabolism Palmitate synthesis

Optimized Oral Bioavailability in Mouse Models vs. Denifanstat (TVB-2640)

TVB-3664 provides superior oral bioavailability in murine preclinical models, a critical parameter for in vivo experimental design. Head-to-head PK characterization reveals that TVB-3664 achieves a bioavailability (F) of 125% at a 10 mg/kg oral dose, whereas the clinical-stage denifanstat (TVB-2640) is characterized as having poor mouse PK [1][2]. Key PK parameters for TVB-3664 include a Cmax of 7740 ng/ml and an AUCINF-obs of 17,900 h*ng/ml [3].

Pharmacokinetics In vivo studies Oral dosing

Validated In Vivo Antitumor Activity in Patient-Derived Xenograft (PDX) Models of Colorectal Cancer

TVB-3664 has demonstrated significant antitumor efficacy in a challenging patient-derived xenograft (PDX) model of colorectal cancer, a clinically relevant system for predicting human response. In a study of nine CRC PDX models, daily oral administration of TVB-3664 produced a significant reduction in tumor volume in 30% of cases, highlighting its activity in a subset of tumors with specific metabolic vulnerabilities [1].

PDX models Colorectal cancer Translational oncology

Enhanced Potency in Murine Cellular Assays vs. First-Generation TVB-3166

In mouse CT26 colon carcinoma cells, TVB-3664 exhibits a 71-fold improvement in palmitate synthesis inhibition compared to the first-generation FASN inhibitor TVB-3166. TVB-3664 achieved an IC₅₀ of 12 nM, whereas TVB-3166 required 860 nM to achieve comparable inhibition [1][2]. This differential is substantially larger than that observed in human cells, underscoring TVB-3664's optimized profile for murine studies.

Mouse models Lipid metabolism CT26 cells

Optimal Research and Preclinical Application Scenarios for 4-[1-[5-[5-(methoxymethyl)-2-(trifluoromethyl)-1H-imidazol-4-yl]-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile (TVB-3664)


In Vivo Mouse Xenograft and Syngeneic Tumor Models

TVB-3664 is the FASN inhibitor of choice for in vivo mouse oncology studies due to its superior oral bioavailability (125%) and exceptional potency in murine cells (IC₅₀ of 12 nM in CT26 cells) [1][2]. Its robust PK profile ensures reliable systemic exposure following oral gavage, enabling consistent tumor growth inhibition in xenograft, PDX, and syngeneic models of lung, ovarian, prostate, pancreatic, and colorectal cancers, both as a monotherapy and in combination with taxanes or KRAS inhibitors [3][4][5].

Cellular Lipid Metabolism and Palmitoylation Studies

For researchers investigating the role of FASN-mediated de novo lipogenesis and protein palmitoylation in cancer or metabolic disease, TVB-3664 offers the highest potency among the TVB inhibitor class. With a biochemical IC₅₀ of 26 nM and a cellular IC₅₀ of 18 nM for human palmitate synthesis, TVB-3664 effectively blocks FASN activity at low nanomolar concentrations, minimizing off-target effects and enabling precise dissection of FASN-dependent pathways [1].

Combination Therapy Studies with Taxanes or BH3 Mimetics

TVB-3664 is a validated partner for combination therapy studies. Its ability to disrupt microtubule organization via inhibition of tubulin palmitoylation synergizes with taxanes like paclitaxel and docetaxel, enhancing antitumor efficacy in diverse xenograft models [3]. Furthermore, TVB-3664 lowers the apoptotic threshold in chemoresistant pancreatic cancer cells, synergizing with BH3 mimetics such as navitoclax and venetoclax to overcome resistance to mitochondrial apoptosis [6].

Cross-Species Comparative Metabolism Research

Investigators requiring a FASN inhibitor with well-characterized, potent activity in both human and mouse systems should select TVB-3664. The compound's IC₅₀ values are 18 nM in human cells and 12 nM in mouse cells, a narrow differential that facilitates cross-species comparisons and supports the validation of target engagement and mechanism of action in both human cell lines and mouse disease models [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for TVB-3664

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.